Nonyltrichlorosilane
Overview
Description
Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is a member of the chlorosilane family, where silicon is bonded to chlorine atoms and an alkyl group. This compound is known for its reactivity with water, producing hydrochloric acid and heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyltrichlorosilane can be synthesized by reacting nonyl alcohol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane.
Industrial Production Methods: In industrial settings, this compound is produced by treating nonyl alcohol with silicon tetrachloride. The reaction is carried out in a controlled environment to manage the exothermic nature of the process and to ensure the purity of the product .
Types of Reactions:
Hydrolysis: this compound reacts vigorously with water to produce nonylsiloxane and hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alcohols or amines.
Common Reagents and Conditions:
Water: Reacts with this compound to produce hydrochloric acid.
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Major Products:
Nonylsiloxane: Formed from hydrolysis.
Nonylalkoxysilane: Formed from substitution reactions with alcohols.
Scientific Research Applications
Nonyltrichlorosilane has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Employed in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone polymers and resins.
Mechanism of Action
Nonyltrichlorosilane exerts its effects primarily through its reactivity with water and other nucleophiles. The silicon-chlorine bonds are highly reactive, leading to the formation of siloxane bonds and the release of hydrochloric acid. This reactivity is harnessed in various applications, from surface modification to polymer synthesis .
Comparison with Similar Compounds
Trichlorosilane: Similar in structure but with hydrogen atoms instead of the nonyl group.
Octadecyltrichlorosilane: Contains an octadecyl group instead of a nonyl group.
Perfluoroctyltrichlorosilane: Contains a perfluoroctyl group, making it highly hydrophobic.
Uniqueness: Nonyltrichlorosilane is unique due to its specific alkyl group, which imparts distinct hydrophobic properties and reactivity compared to other chlorosilanes. This makes it particularly useful in applications requiring specific surface modifications and polymer properties .
Properties
IUPAC Name |
trichloro(nonyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Cl3Si/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBOTKQTCWQWMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3Si | |
Record name | NONYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4100 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884143 | |
Record name | Silane, trichlorononyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID80884143 | |
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Molecular Weight |
261.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Nonyltrichlorosilane is a colorless liquid with a pungent odor. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Water-white liquid with a pungent odor; Fumes in moist air; [Hawley] Colorless liquid; [CAMEO] | |
Record name | NONYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4100 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Nonyltrichlorosilane | |
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URL | https://haz-map.com/Agents/6392 | |
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Density |
1.072 @ 25 °C | |
Record name | Nonyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1999 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water-white liquid | |
CAS No. |
5283-67-0 | |
Record name | NONYLTRICHLOROSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4100 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trichlorononylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5283-67-0 | |
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Record name | Nonyltrichlorosilane | |
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Record name | Nonyltrichlorosilane | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/nonyltrichlorosilane-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Silane, trichlorononyl- | |
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Record name | Silane, trichlorononyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884143 | |
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Record name | Trichlorononylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.740 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | NONYLTRICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQG4884JBA | |
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Record name | Nonyltrichlorosilane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1999 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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